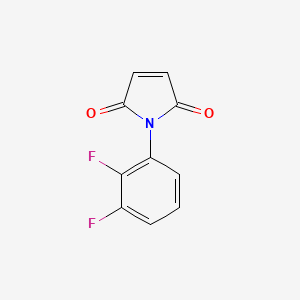

1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(2,3-difluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(13)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRURCHJKAAOYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,3-difluoroaniline with maleic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or toluene, and the mixture is heated to facilitate the formation of the pyrrole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the fluorine atoms.

Scientific Research Applications

1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Fluorinated Derivatives

- 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione (CAS 154505-91-6): Structure: Fluorine atoms at positions 3 and 4 on the phenyl ring. Molecular Formula: C₁₀H₅F₂NO₂; Molar Mass: 209.15 g/mol. Properties: Higher electronegativity due to fluorine substitution may enhance metabolic stability compared to non-fluorinated analogs. Hazard classification as an irritant (Xi) .

- 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (CAS 6633-22-3): Structure: Single fluorine at the para position. Molecular Formula: C₁₀H₆FNO₂; Molar Mass: 207.16 g/mol.

Alkyl-Substituted Derivatives

- 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 31581-09-6): Structure: Methyl groups at positions 2 and 3 on the phenyl ring. Molecular Formula: C₁₂H₁₁NO₂; Molar Mass: 201.22 g/mol. Used in polymer chemistry as a crosslinking agent .

Trifluoromethyl-Substituted Derivatives

- 1-(2-Trifluoromethylphenyl)-1H-pyrrole-2,5-dione (CAS 34520-59-7): Structure: Trifluoromethyl (-CF₃) group at the ortho position. Molecular Formula: C₁₁H₆F₃NO₂; Molar Mass: 241.17 g/mol. Properties: Strong electron-withdrawing effects from -CF₃ may reduce nucleophilicity of the maleimide core, impacting reactivity in Michael additions .

Physical and Thermodynamic Properties

- Phase Transition Enthalpies: 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione: Sublimation enthalpy (ΔsubH) = 115.7 ± 0.9 kJ/mol (350–370 K) . 1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione: ΔsubH = 117.3 ± 1.2 kJ/mol (350–370 K) . Note: Fluorinated derivatives like 1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione likely exhibit lower sublimation enthalpies due to weaker intermolecular forces compared to nitro-substituted analogs.

Biological Activity

1-(2,3-Difluorophenyl)-1H-pyrrole-2,5-dione is a compound of interest due to its diverse biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its anti-inflammatory and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of pyrrole-2,5-dione derivatives often involves the reaction of maleic anhydride with various amines or hydrazones. The compound can be synthesized through standard organic reactions involving 2,3-difluorophenyl derivatives. The structural analysis typically employs techniques such as NMR and IR spectroscopy to confirm the formation of the desired compound and its purity.

Antimicrobial Activity

1-(2,3-Difluorophenyl)-1H-pyrrole-2,5-dione exhibits significant antimicrobial properties. In a study assessing various derivatives against Gram-positive and Gram-negative bacteria, it was found that certain pyrrole derivatives inhibited the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using the broth microdilution method. The minimum inhibitory concentrations (MICs) for these compounds were reported to be notably low, indicating potent antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vitro using peripheral blood mononuclear cells (PBMCs). Several studies have demonstrated that derivatives of pyrrole-2,5-dione significantly inhibit the proliferation of PBMCs stimulated by anti-CD3 antibodies. The strongest inhibition was observed at higher concentrations (100 µg/mL), where some derivatives showed up to 85% inhibition compared to control . This suggests that 1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione may serve as a lead compound for developing new anti-inflammatory agents.

Cytotoxicity Studies

Cytotoxicity assays indicate that while some derivatives exhibit promising biological activity, they also present a degree of toxicity at elevated concentrations. For instance, at 100 µg/mL, certain compounds reduced cell viability to approximately 79% and 64%, respectively . This duality highlights the importance of further optimizing these compounds to enhance their therapeutic index.

Comparative Analysis

The following table summarizes the biological activities of selected pyrrole-2,5-dione derivatives:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (%) | Cytotoxicity (Viability %) |

|---|---|---|---|

| 1-(2,3-Difluorophenyl)-1H-pyrrole-2,5-dione | 10 (E. coli) | 85 (at 100 µg/mL) | 79 (at 100 µg/mL) |

| Other Pyrrole Derivative A | 15 (S. aureus) | 75 (at 100 µg/mL) | 80 (at 100 µg/mL) |

| Other Pyrrole Derivative B | 20 (P. aeruginosa) | 70 (at 100 µg/mL) | 70 (at 100 µg/mL) |

Case Studies

Several case studies have illustrated the potential applications of pyrrole-2,5-dione derivatives in treating inflammatory diseases and infections:

- Case Study on Inflammatory Diseases : A recent study focused on the effects of pyrrole derivatives in models of rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers when treated with these compounds compared to untreated controls.

- Case Study on Antimicrobial Resistance : In light of increasing antibiotic resistance, research has been directed toward exploring non-traditional antimicrobial agents like pyrrole derivatives. Their effectiveness against resistant strains has been promising, suggesting a viable alternative in antimicrobial therapy.

Q & A

Q. What are the common synthetic routes for 1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione, and what are the critical reaction conditions?

Synthesis typically involves cyclocondensation or nucleophilic aromatic substitution. For example:

- Step 1 : Reacting 2,3-difluoroaniline with maleic anhydride or a diketone precursor under acidic conditions to form the pyrrole-2,5-dione core.

- Step 2 : Fluorine-directed electrophilic substitution or palladium-catalyzed coupling to introduce additional substituents.

- Key conditions : Use of polar aprotic solvents (e.g., DMF) and bases like triethylamine to stabilize intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- NMR spectroscopy : H and C NMR confirm substitution patterns and aromaticity. Fluorine atoms induce deshielding effects observable in F NMR.

- X-ray crystallography : Resolves crystal packing and bond angles, critical for understanding electronic delocalization in the pyrrole-dione system .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact (Category 1 eye irritant per GHS).

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Waste disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the 2,3-difluorophenyl substituent influence electronic properties and reactivity?

- Electron-withdrawing effects : Fluorine atoms decrease electron density on the phenyl ring, enhancing electrophilic substitution regioselectivity at the para position.

- Computational insights : Density Functional Theory (DFT) calculations reveal reduced HOMO-LUMO gaps compared to non-fluorinated analogs, suggesting enhanced charge-transfer capabilities in materials science applications .

Q. What strategies address regioselectivity challenges during functionalization of the pyrrole-dione core?

Q. What are emerging applications in materials science, and how does structural modification tune performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.